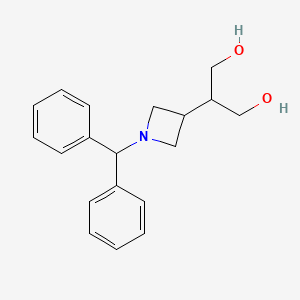2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
CAS No.: 1375303-15-3
Cat. No.: VC7838303
Molecular Formula: C19H23NO2
Molecular Weight: 297.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1375303-15-3 |
|---|---|
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.4 |
| IUPAC Name | 2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol |
| Standard InChI | InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2 |
| Standard InChI Key | LGOWMIBQEVVRKX-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO |
| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, reflecting its benzhydryl (diphenylmethyl) group attached to the nitrogen of an azetidine ring, which is further substituted with a propane-1,3-diol chain. Its molecular formula, C₁₉H₂₃NO₂, corresponds to a molar mass of 297.39 g/mol .
Structural Characterization
The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces significant steric strain and reactivity. The benzhydryl group enhances hydrophobicity, while the propane-1,3-diol moiety provides hydrogen-bonding capability. Computational predictions using tools like InChIKey (LGOWMIBQEVVRKX-UHFFFAOYSA-N) and SMILES strings (C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO) aid in elucidating its 3D conformation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1375303-15-3 | |
| Molecular Formula | C₁₉H₂₃NO₂ | |
| Molecular Weight | 297.39 g/mol | |
| Density (Predicted) | 1.183±0.06 g/cm³ | |
| Boiling Point (Predicted) | 457.6±30.0°C |
Synthesis and Chemical Reactivity
Synthetic Pathways
Physicochemical Properties
Solubility and Stability
The compound’s solubility in polar solvents (e.g., water, ethanol) is limited due to the hydrophobic benzhydryl group. Stability under ambient conditions requires storage in dry environments to prevent hydrolysis of the azetidine ring .
Spectroscopic Data
While experimental spectra are unavailable, predicted IR bands include:
-
O-H Stretch: 3200–3500 cm⁻¹ (diol hydroxyls).
-
C-N Stretch: 1180–1360 cm⁻¹ (azetidine ring).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound serves as a building block for:
-
Kinase Inhibitors: Azetidine rings are prevalent in kinase-targeted therapies.
-
Antidepressants: Benzhydryl groups feature in serotonin reuptake inhibitors .
Biochemical Probes
Functionalization of the diol group enables conjugation to fluorescent tags or affinity resins for target identification studies.
Disposal Guidelines
Incinerate in approved facilities adhering to local regulations to prevent environmental release.
Future Research Directions
Synthetic Optimization
Developing catalytic asymmetric methods to access enantiomerically pure forms could enhance pharmacological utility.
Biological Screening
High-throughput screening against cancer cell lines or neurological targets may reveal therapeutic potential.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for proteins like G-protein-coupled receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume